Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate
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Overview
Description
Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is a synthetic compound belonging to the furo[3,4-c]pyrrole class of compounds. These compounds are known for their ability to form strong carbon-carbon bonds and are highly stable, making them useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of natural product-like structures and complex molecular frameworks.
Biology: The compound’s stability and reactivity make it useful in various biological assays and studies.
Medicine: It is instrumental in the design and synthesis of new pharmacologically relevant structures.
Mechanism of Action
The mechanism of action of methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate: A derivative of the same class of compounds, known for its stability and strong carbon-carbon bond formation.
Hexahydro-1H-Furo[3,4-C]Pyrrole: Another compound in the same class, used in various synthetic and research applications.
Uniqueness
Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is unique due to its specific structural features and reactivity. Its ability to undergo a wide range of chemical reactions and its stability make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C8H13NO3 |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-7(10)8-4-9-2-6(8)3-12-5-8/h6,9H,2-5H2,1H3 |
InChI Key |
ZTNCDZHEPMKBIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CNCC1COC2 |
Origin of Product |
United States |
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